molecular formula C9H15NO2 B3300738 (S)-4,5-isopropylidene hexanonitrile CAS No. 90472-95-0

(S)-4,5-isopropylidene hexanonitrile

Cat. No.: B3300738
CAS No.: 90472-95-0
M. Wt: 169.22 g/mol
InChI Key: WBUXGNPHKATBOR-QMMMGPOBSA-N
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Description

(S)-4,5-isopropylidene hexanonitrile is an organic compound that belongs to the nitrile family. Nitriles are characterized by the presence of a cyano group (-C≡N) attached to an alkyl or aryl group. This compound is notable for its chiral center, which gives it specific stereochemical properties. The presence of the isopropylidene group adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

(S)-4,5-isopropylidene hexanonitrile can be synthesized through various methods. One common approach involves the reaction of a suitable aldehyde or ketone with a cyanide source under basic conditions. For instance, the reaction of 4,5-isopropylidene hexanone with sodium cyanide in the presence of a base like sodium hydroxide can yield the desired nitrile compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-4,5-isopropylidene hexanonitrile undergoes several types of chemical reactions, including:

    Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid or amide under acidic or basic conditions.

    Reduction: Reduction of the nitrile group can yield primary amines. Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas with a metal catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis employs sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent for converting nitriles to amines.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can react with the nitrile group under appropriate conditions.

Major Products Formed

    Hydrolysis: Carboxylic acids or amides.

    Reduction: Primary amines.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

(S)-4,5-isopropylidene hexanonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful in developing new synthetic methodologies.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitriles. It may also serve as a building block for biologically active molecules.

    Industry: It can be used in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-4,5-isopropylidene hexanonitrile depends on the specific reactions it undergoes. For example, in reduction reactions, the nitrile group is converted to a primary amine through the transfer of electrons and protons facilitated by the reducing agent. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Hexanenitrile: A simpler nitrile without the isopropylidene group.

    Pentanenitrile: Another nitrile with a shorter carbon chain.

    2-methylbutanenitrile: A branched nitrile with a similar carbon skeleton.

Uniqueness

(S)-4,5-isopropylidene hexanonitrile is unique due to its chiral center and the presence of the isopropylidene group, which imparts distinct stereochemical and electronic properties. These features can influence its reactivity and interactions with other molecules, making it a valuable compound in various chemical and biological studies.

Properties

IUPAC Name

4-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-9(2)11-7-8(12-9)5-3-4-6-10/h8H,3-5,7H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUXGNPHKATBOR-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)CCCC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H](O1)CCCC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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